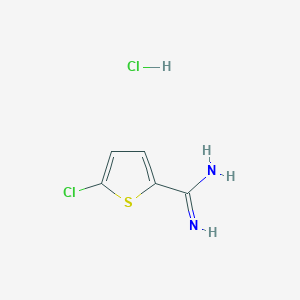

5-Chlorothiophene-2-carboximidamide hydrochloride

Description

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader discovery and exploration of thiophene chemistry, which began in the late nineteenth century. Thiophene itself was first discovered by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery opened the door to understanding five-membered sulfur-containing heterocycles and their chemical reactivity patterns.

The progression toward chlorinated thiophene derivatives gained momentum throughout the twentieth century as researchers recognized the enhanced reactivity and selectivity that halogen substitution could provide. The development of synthetic methodologies for preparing chlorothiophene carboxylic acids became particularly important, as these compounds served as key intermediates for further functionalization. Patent literature from the early 2000s demonstrates significant industrial interest in chlorothiophene-based compounds, particularly in the context of pharmaceutical synthesis.

The specific synthesis and characterization of this compound emerged from the broader research into carboximidamide derivatives of heterocyclic systems. The compound gained particular attention following the development of direct factor Xa inhibitors, where thiophene-2-carboximidamide fragments showed promising biological activity. The systematic exploration of these compounds intensified in the 2010s, with multiple research groups investigating their potential applications in medicinal chemistry and drug discovery.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its unique reactivity profile and potential applications. The thiophene ring system, characterized by its planar five-membered structure containing sulfur, exhibits aromatic properties that influence the compound's stability and reactivity patterns. The presence of the chlorine substituent at the 5-position introduces significant electronic effects, enhancing the electrophilic character of the ring and providing opportunities for nucleophilic substitution reactions.

The carboximidamide functional group at the 2-position represents a particularly important structural feature, as it contains both nucleophilic nitrogen atoms and an electrophilic carbon center. This dual reactivity makes the compound highly versatile for synthetic transformations, enabling researchers to develop diverse chemical libraries through various coupling reactions. The protonated form, as represented by the hydrochloride salt, enhances the compound's solubility in polar solvents and provides improved handling characteristics for synthetic applications.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C5H6Cl2N2S | Contains chlorine, nitrogen, and sulfur heteroatoms |

| Molecular Weight | 197.09 g/mol | Optimal for small molecule drug development |

| International Union of Pure and Applied Chemistry Name | 5-chloro-2-thiophenecarboximidamide hydrochloride | Systematic nomenclature reflects substitution pattern |

| Simplified Molecular Input Line Entry System | C1=C(SC(=C1)Cl)C(=N)N.Cl | Defines connectivity and stereochemistry |

The electronic distribution within the molecule creates distinct regions of reactivity that can be exploited for selective synthetic transformations. The thiophene ring's aromatic character, combined with the electron-withdrawing effects of the chlorine substituent, creates a polarized system that favors specific reaction pathways. This structural organization has proven particularly valuable in the design of hybrid molecules that combine the thiophene-2-carboximidamide fragment with other pharmacologically active moieties.

Academic Research Objectives and Knowledge Gaps

Contemporary research involving this compound spans multiple domains of chemical science, with investigators pursuing diverse objectives that reflect both fundamental and applied research interests. A primary research focus involves understanding the compound's role as a synthetic intermediate in the preparation of complex pharmaceutical targets, particularly those containing multiple heterocyclic systems. Recent investigations have explored its utility in synthesizing novel heterocyclic sulfonyl-carboximidamides, which have shown promising biological activities against various cancer cell lines.

The development of efficient synthetic methodologies represents another significant research objective, with scientists working to optimize reaction conditions for preparing both the compound itself and its derivatives. Current synthetic approaches often involve multiple steps and require careful optimization of reaction parameters to achieve satisfactory yields and purity levels. Research groups have investigated various coupling strategies, including the use of different catalytic systems and reaction media, to improve the overall efficiency of synthetic sequences.

| Research Domain | Current Status | Key Knowledge Gaps |

|---|---|---|

| Synthetic Methodology | Multiple routes available, yields variable | Optimization of one-pot procedures needed |

| Structure-Activity Relationships | Limited data on systematic modifications | Comprehensive studies of substitution effects required |

| Mechanistic Understanding | Basic reactivity patterns established | Detailed kinetic and thermodynamic studies lacking |

| Biological Applications | Promising preliminary results | Systematic screening across diverse targets needed |

A significant knowledge gap exists in the comprehensive understanding of structure-activity relationships for compounds derived from this compound. While several studies have reported biological activities for specific derivatives, systematic investigations examining the effects of various structural modifications remain limited. This gap represents an important opportunity for future research, as such studies could guide the rational design of more potent and selective compounds.

The mechanistic aspects of reactions involving this compound also require further investigation. Although basic reactivity patterns have been established, detailed kinetic and mechanistic studies that could inform synthetic strategy development remain scarce. Understanding these fundamental aspects would enable researchers to predict reaction outcomes more accurately and develop more efficient synthetic routes to complex targets.

Propriétés

IUPAC Name |

5-chlorothiophene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S.ClH/c6-4-2-1-3(9-4)5(7)8;/h1-2H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDDLDBXNDDIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202336-16-1 | |

| Record name | 5-chlorothiophene-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

5-Chlorothiophene-2-carboximidamide hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural characteristics and biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and an imidamide functional group , contributing to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 197.09 g/mol . The hydrochloride form enhances its solubility in polar solvents, facilitating its use in various biochemical assays.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the fields of proteomics and antimicrobial research. Key findings include:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, indicating potential applications in treating infections.

- Protein Interactions : Studies suggest that it interacts with proteins involved in metabolic pathways, influencing their enzymatic activities. This interaction is crucial for understanding its therapeutic potential .

- Phosphodiesterase Inhibition : The compound has been linked to the inhibition of phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways. This property suggests potential applications in treating inflammatory diseases and other conditions associated with PDE activity .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The imidamide group can participate in nucleophilic substitutions, allowing the compound to engage with various biological targets.

- Electrophilic Aromatic Substitution : The thiophene ring's structure enables it to undergo electrophilic aromatic substitution reactions, further broadening its reactivity profile.

- PDE Inhibition : By inhibiting specific PDE isoenzymes, the compound modulates cyclic nucleotide levels (cAMP and cGMP), which play critical roles in inflammation and cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- PDE4 Inhibition : Research highlighted its role as a selective inhibitor of PDE4 enzymes, which are implicated in various inflammatory conditions. This inhibition could lead to therapeutic advancements for diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Summary Table of Biological Activities

Toxicity Profile

While this compound exhibits promising biological activities, it also presents certain safety concerns:

- Toxicity : The compound can be harmful if ingested and may cause skin irritation upon contact. Proper handling protocols are necessary during laboratory work.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula: CHClNS

- Molecular Weight: 197.09 g/mol

- IUPAC Name: 5-chlorothiophene-2-carboximidamide; hydrochloride

- CAS Number: 202336-16-1

Reactivity

The presence of the imidamide group allows for various nucleophilic substitution reactions, while the thiophene ring facilitates electrophilic aromatic substitution reactions. The hydrochloride form enhances solubility in polar solvents, making it suitable for biochemical assays and reactions.

Biochemical Research

5-Chlorothiophene-2-carboximidamide hydrochloride is primarily utilized in biochemical research due to its ability to interact with biological molecules. Key applications include:

- Proteomics: Used as a reagent in the study of protein interactions and functions.

- Antimicrobial Research: Exhibits activity against various microbial strains, suggesting potential for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Antimicrobial Efficacy (2024) :

- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Toxicity Profile

While exhibiting promising biological activities, safety concerns are associated with this compound:

- Toxicity : Harmful if ingested; may cause skin irritation upon contact. Proper handling protocols are necessary during laboratory work.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 5-chlorothiophene-2-carboximidamide hydrochloride with structurally or functionally related compounds, focusing on molecular features, applications, and physicochemical properties.

Structural and Functional Group Analysis

Key Observations:

Heterocyclic Core: The thiophene ring in the target compound provides distinct electronic properties compared to imidazole (e.g., 5-amino-4-imidazolecarboxamide hydrochloride) or benzene (e.g., 5-amino-6-chloro-o-cresol). Thiophene’s sulfur atom enhances π-electron delocalization, influencing reactivity in cross-coupling reactions . Imidazole derivatives (e.g., 5-amino-4-imidazolecarboxamide hydrochloride) are critical in purine biosynthesis, whereas thiophene derivatives are more common in materials science and kinase inhibitor design .

This contrasts with amino groups in analogs like 5-amino-6-chloro-o-cresol, which may enhance solubility or hydrogen-bonding interactions .

Hydrochloride Salt Formation: The hydrochloride salt improves crystallinity and stability, a feature shared with benzimidamide hydrochloride (Leflunomide derivative) but absent in neutral analogs like 5-amino-6-chloro-o-cresol .

Stability and Handling:

- The target compound’s room-temperature storage simplifies logistics compared to analogs requiring refrigeration (e.g., amitriptyline hydrochloride, which demands controlled conditions due to hygroscopicity) .

Méthodes De Préparation

Method Overview

This approach, patented in China (CN108840854B), employs 2-thiophenecarboxaldehyde as the raw material, which undergoes chlorination followed by oxidation in a single reaction vessel, eliminating the need for intermediate purification.

Process Steps:

- Chlorination : Chlorine gas is introduced into a solution of 2-thiophenecarboxaldehyde at controlled low temperatures (-10 to 30°C). The molar ratio of chlorine to aldehyde is optimized around 1.5:1 to 1.05:1.

- Reaction Conditions : Heat preservation for 1-20 hours, typically at -5 to 25°C, ensures selective chlorination at the 5-position.

- Intermediate Formation : The product, 5-chloro-2-thiophenecarboxaldehyde , is obtained directly without separation.

- Oxidation to Acid : The intermediate is then subjected to oxidation using sodium hypochlorite generated in situ, converting it into 5-chlorothiophene-2-carboxylic acid .

Key Data:

| Parameter | Value |

|---|---|

| Chlorine molar ratio | 1.5:1 to 1.05:1 |

| Temperature | -10 to 30°C |

| Reaction time | 1-20 hours |

| Yield of intermediate | Approximately 85% |

| Final acid yield | 92% with purity >96% |

Advantages:

- Cost-effective raw materials.

- Single-pot process reduces waste and simplifies purification.

- In-situ sodium hypochlorite minimizes wastewater.

Friedel-Crafts Acylation of 2-Chlorothiophene

Method Overview

This classical approach uses 2-chlorothiophene as the starting material, reacting with trichloroacetyl chloride under aluminum trichloride catalysis to form 2-trichloroacetyl-5-chlorothiophene , which is then hydrolyzed to the acid.

Process Steps:

- Friedel-Crafts Acylation : 2-chlorothiophene reacts with trichloroacetyl chloride in the presence of aluminum trichloride at controlled temperatures (~75-80°C).

- Hydrolysis : The acylated product undergoes alkaline hydrolysis, typically with sodium hydroxide, to yield the carboxylic acid .

Data Summary:

| Raw Material | Catalyst | Temperature | Yield | Remarks |

|---|---|---|---|---|

| 2-chlorothiophene | AlCl₃ | 75-80°C | ~98.8% | High purity, but cost of raw material is higher |

Limitations:

- Use of expensive raw materials.

- Difficult separation due to byproduct formation.

Grignard Reagent Pathway for 5-Chlorothiophene-2-carboxylic Acid

Method Overview

Involving Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by CO₂ insertion and acid work-up.

Process:

- Formation of Grignard reagent from 5-chloro-2-bromothiophene.

- Carboxylation with CO₂.

- Acid work-up to obtain the acid.

Key Data:

- Yield: Approximately 90-98%

- Purity: High (>99%) as confirmed by HPLC.

Drawbacks:

- Requires handling of moisture-sensitive reagents.

- Less suitable for large-scale industrial synthesis.

Oxidation of 5-Chloro-2-Acetylthiophene

Method Overview

Uses oxidants like sodium chlorite in combination with phosphate buffers to oxidize 5-chloro-2-acetylthiophene into the corresponding carboxylic acid .

Process:

- Oxidation under mild conditions.

- Yields high purity products (>98%).

Advantages:

- Mild reaction conditions.

- Suitable for producing high-purity intermediates.

Data Table Summarizing Preparation Methods

| Method | Raw Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| One-Pot Chlorination & Oxidation | 2-Thiophenecarboxaldehyde | Chlorine, Sodium hypochlorite | -10 to 30°C, 1-20 hr | ~92% | Cost-effective, environmentally friendly | Requires precise temperature control |

| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃ | 75-80°C | ~98.8% | High yield, mature technology | Expensive raw materials |

| Grignard Pathway | 5-Chloro-2-bromothiophene | Mg, CO₂ | Room temperature | 90-98% | High purity | Handling sensitive reagents |

| Oxidation of Acetylthiophene | 5-Chloro-2-acetylthiophene | Sodium chlorite | Mild, aqueous | >98% | Mild conditions | Requires specific oxidants |

Research Findings and Industrial Relevance

Recent patents and literature emphasize the shift toward greener, cost-effective, and scalable methods. The one-pot chlorination and oxidation process is particularly promising for industrial applications due to its simplified operation, reduced waste, and use of inexpensive raw materials. The method also minimizes byproduct formation, easing purification challenges.

The classical Friedel-Crafts route, while high-yielding, faces economic and environmental hurdles due to the cost of starting materials and the need for rigorous waste management. The Grignard approach offers high purity but is less suitable for large-scale production due to reagent sensitivity.

Q & A

Q. What are the recommended methods for synthesizing 5-Chlorothiophene-2-carboximidamide hydrochloride with high purity?

Synthesis typically involves functionalizing 5-chlorothiophene-2-carbaldehyde (a precursor with CAS RN 7283-96-7) via amidoxime formation followed by hydrochlorination . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) is critical. Purity assessment should use HPLC with UV detection (λ = 254 nm) and confirmatory NMR (¹H/¹³C) to verify structural integrity.

Q. How should researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

Conduct systematic solubility tests in buffers (pH 1–12) and solvents (DMSO, ethanol, acetonitrile) at 25°C and 37°C. For stability, prepare stock solutions in DMSO (10 mM), aliquot into sealed vials, and monitor degradation via HPLC over 30 days at -20°C, 4°C, and room temperature. Avoid repeated freeze-thaw cycles to prevent compound decomposition .

Q. What analytical techniques are essential for verifying the identity of this compound?

Use a combination of:

- Mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+: ~191.6 g/mol).

- ¹H/¹³C NMR to validate the thiophene ring substitution pattern and imidamide group.

- Elemental analysis (C, H, N, S, Cl) to match theoretical and experimental compositions. Cross-reference spectral data with computational models (e.g., PubChem entries for analogous thiophene derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological selectivity of this compound in enzyme inhibition assays?

Prioritize dose-response studies (e.g., IC₅₀ determination) against target enzymes and structurally related isoforms (e.g., RORγt vs. RORα/β selectivity, as seen in RORγt inhibitors like Vimirogant hydrochloride) . Use orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional inhibition) to validate specificity. Include positive/negative controls (e.g., known inhibitors of related enzymes) to minimize false positives.

Q. What strategies are effective for resolving contradictions in reported purity or activity data for this compound?

- Reproducibility checks : Replicate experiments using independently sourced batches (e.g., suppliers with ≥95% purity by GC/HPLC, as in Kanto Reagents’ catalog) .

- Impact of storage : Compare freshly synthesized batches with aged samples to assess degradation-linked activity loss.

- Data triangulation : Cross-validate findings using multiple analytical methods (e.g., LC-MS, NMR, and bioactivity assays).

Q. How should experimental protocols be optimized for evaluating the compound’s stability under physiological conditions?

Simulate physiological environments by incubating the compound in phosphate-buffered saline (PBS) at 37°C with 5% CO₂. Monitor degradation via:

- HPLC-UV at timed intervals (0, 6, 12, 24, 48 hours).

- LC-MS/MS to identify degradation products (e.g., hydrolysis of the imidamide group).

- Adjust pH or add stabilizers (e.g., antioxidants) if instability is observed .

Q. What precautions are necessary when handling this compound to ensure safety and environmental compliance?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation.

- Waste disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in approved containers to prevent environmental contamination (align with guidelines in Cayman Chemical’s safety protocols) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent sewer contamination .

Methodological Guidance for Data Interpretation

Q. How can computational tools aid in predicting the reactivity or toxicity of this compound?

- Density Functional Theory (DFT) : Model electron density distribution to predict nucleophilic/electrophilic sites on the thiophene ring.

- ADMET prediction : Use platforms like SwissADME to estimate bioavailability, metabolic pathways, and potential toxicity risks .

- Cross-check predictions with experimental data (e.g., microsomal stability assays).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.